Lipophilicity Differentiation: Elevated Log P Versus Unsubstituted 2-Mercaptobenzothiazole (MBT)
5,6-Dimethylbenzo[d]thiazole-2-thiol exhibits a consensus Log Po/w of 3.13 , representing an increase of approximately 0.6-0.7 log units compared to the parent 2-mercaptobenzothiazole (MBT), which has reported experimental Log P values of 2.41-2.52 [1]. This elevated lipophilicity is attributable to the dual methyl substitution at the 5 and 6 positions of the benzothiazole ring.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Consensus Log P = 3.13; XLOGP3 = 3.15; WLOGP = 3.20 |
| Comparator Or Baseline | 2-Mercaptobenzothiazole (MBT, CAS 149-30-4): Experimental Log P = 2.41-2.52 |
| Quantified Difference | Δ Log P ≈ +0.6 to +0.8 log units (approximately 4-6× higher octanol partitioning) |
| Conditions | Calculated values (XLOGP3, WLOGP, iLOGP, MLOGP, SILICOS-IT consensus) for target; experimental literature values for MBT |
Why This Matters
Higher lipophilicity enhances partitioning into organic phases and adsorption onto hydrophobic metal surfaces, which is relevant for selecting corrosion inhibitors and designing extraction protocols.
- [1] PubChem. 2-Mercaptobenzothiazole (CID 697993). Experimental Log P: 2.41-2.52. View Source
